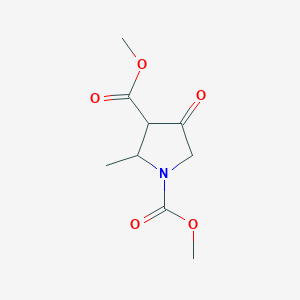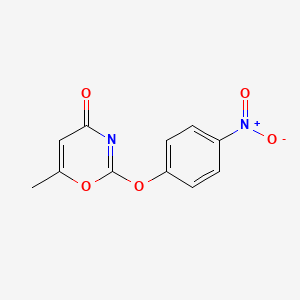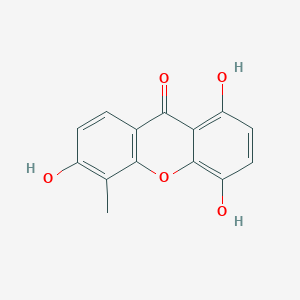
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one is a compound belonging to the xanthone family, which is characterized by an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold . Xanthones are naturally occurring compounds found in various terrestrial and marine plants, fungi, and lichens . This compound exhibits a wide range of biological activities, making it a promising candidate for drug development and other scientific applications .
Méthodes De Préparation
The synthesis of 1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one can be achieved through several methods:
Classical Condensation: This involves the condensation of a salicylic acid with a phenol derivative.
Aryl Aldehyde Method: This method uses an aryl aldehyde with a phenol derivative.
Salicylaldehyde with 1,2-Dihaloarenes: This approach involves the reaction of salicylaldehyde with 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid with Arynes: This method involves the reaction of o-haloarenecarboxylic acid with arynes.
These methods have been optimized over the years to improve yield and reaction conditions .
Analyse Des Réactions Chimiques
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the xanthone scaffold.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are often derivatives with enhanced biological activities .
Applications De Recherche Scientifique
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to engage with a variety of pharmacological targets, modulating several biological responses . The exact pathways and molecular targets are still under investigation, but its ability to interact with multiple targets makes it a versatile compound for therapeutic applications .
Comparaison Avec Des Composés Similaires
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one can be compared with other similar compounds in the xanthone family, such as:
Mangiferin: Known for its diverse pharmacological activities.
1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: Exhibits unique biological activities due to its additional functional groups.
1,5,8-Trihydroxy-9-oxo-9H-xanthen-3-yl β-D-glucopyranoside: Known for its glycosidic linkage, which enhances its solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Propriétés
Numéro CAS |
61234-62-6 |
|---|---|
Formule moléculaire |
C14H10O5 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
1,4,6-trihydroxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-6-8(15)3-2-7-12(18)11-9(16)4-5-10(17)14(11)19-13(6)7/h2-5,15-17H,1H3 |
Clé InChI |
PFLROIKDWGYZPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OC3=C(C=CC(=C3C2=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



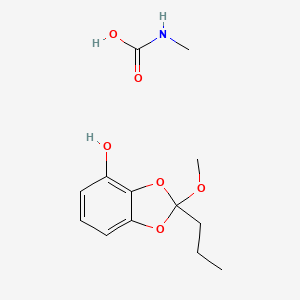
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)

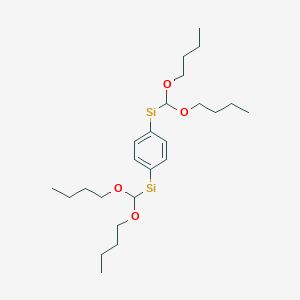
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
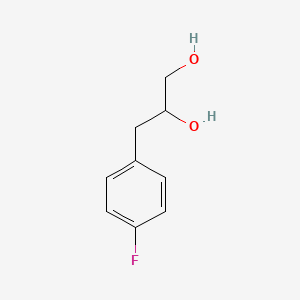
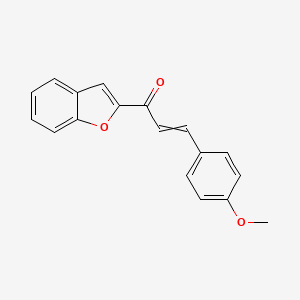
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)
